1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea
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Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea is a complex organic compound characterized by the presence of a hydroxy group, a dithiepan ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea typically involves multi-step organic reactionsThe final step involves the coupling of the dithiepan derivative with phenylurea under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The hydroxy group and phenylurea moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-thienyl)urea: Similar structure but with a thienyl group instead of a phenyl group.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea: Contains a thiophenyl group, offering different chemical properties.
Uniqueness: 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c16-12(15-11-4-2-1-3-5-11)14-8-13(17)9-18-6-7-19-10-13/h1-5,17H,6-10H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVQJNFWOVKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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